3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid
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Overview
Description
3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid is a chemical compound with the molecular formula C15H10ClNO3 and a molecular weight of 287.70 g/mol It is characterized by the presence of a chloro-substituted isoindolinone moiety attached to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid typically involves the reaction of 7-chloroisoindolinone with a benzoic acid derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isoindolinone and benzoic acid moieties.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro group in the isoindolinone moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted isoindolinone moiety is believed to play a crucial role in its biological activity by binding to target proteins and modulating their function. This can lead to various cellular effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxy-3-oxoisoindolin-2-yl)benzoic acid: This compound has a similar structure but with a hydroxy group instead of a chloro group.
3-(7-Bromo-1-oxoisoindolin-2-yl)benzoic acid: Similar to the title compound but with a bromo substituent.
Uniqueness
3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chloro-3-oxo-1H-isoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-12-6-2-4-10-8-17(14(18)13(10)12)11-5-1-3-9(7-11)15(19)20/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGCJPJBQICKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730296 |
Source
|
Record name | 3-(7-Chloro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044921-12-1 |
Source
|
Record name | 3-(7-Chloro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20730296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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